4-Ethylcyclohexane-1-sulfonamide
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Overview
Description
4-Ethylcyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclohexane ring with an ethyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcyclohexane-1-sulfonamide typically involves the reaction of 4-ethylcyclohexylamine with sulfonyl chlorides in the presence of a base. The reaction proceeds as follows: [ \text{4-Ethylcyclohexylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} ] A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Ethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-Ethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Cyclohexane-1-sulfonamide: Lacks the ethyl substituent, making it less hydrophobic.
4-Methylcyclohexane-1-sulfonamide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4-Propylcyclohexane-1-sulfonamide: Has a longer alkyl chain, influencing its solubility and reactivity.
Uniqueness: 4-Ethylcyclohexane-1-sulfonamide is unique due to its specific ethyl substituent, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-ethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
CQTKSSGWLHJYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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